molecular formula C29H26BrNO B2701366 2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1022064-53-4

2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2701366
CAS No.: 1022064-53-4
M. Wt: 484.437
InChI Key: DQOXDSKOVALGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound with a unique structure that includes bromophenyl, isopropylphenyl, and phenyl groups attached to a trihydroindol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final step involves coupling the bromophenyl, isopropylphenyl, and phenyl groups to the indole core through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)propionic acid: A simpler compound with a bromophenyl group and a propionic acid moiety.

    4-Bromophenylacetic acid: Contains a bromophenyl group and an acetic acid moiety.

    4-Bromophenyl 4-bromobenzoate: A compound with two bromophenyl groups and a benzoate moiety.

Uniqueness

2-(4-bromophenyl)-6-phenyl-1-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its complex structure, which includes multiple aromatic rings and functional groups

Properties

IUPAC Name

2-(4-bromophenyl)-6-phenyl-1-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26BrNO/c1-19(2)20-10-14-25(15-11-20)31-27(22-8-12-24(30)13-9-22)18-26-28(31)16-23(17-29(26)32)21-6-4-3-5-7-21/h3-15,18-19,23H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOXDSKOVALGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.